molecular formula C6H7N3O2 B2634271 (3-Nitropyridin-2-yl)methanamine CAS No. 1824097-41-7

(3-Nitropyridin-2-yl)methanamine

Cat. No.: B2634271
CAS No.: 1824097-41-7
M. Wt: 153.141
InChI Key: CCSXJBGBEXZUAD-UHFFFAOYSA-N
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Description

(3-Nitropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, featuring a nitro group at the third position and an aminomethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitropyridin-2-yl)methanamine typically involves the nitration of pyridine derivatives followed by amination. One common method includes the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The subsequent step involves the substitution of the nitro group with an aminomethyl group using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (3-Nitropyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Ammonia (NH3) or primary amines are used under basic conditions to substitute the nitro group.

Major Products: The major products formed from these reactions include various substituted pyridines and aminopyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

(3-Nitropyridin-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Nitropyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Uniqueness: (3-Nitropyridin-2-yl)methanamine is unique due to the presence of both the nitro and aminomethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

(3-Nitropyridin-2-yl)methanamine, a compound characterized by its nitro and amine functional groups, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈N₃O₂, featuring a pyridine ring with a nitro group at the 3-position and an amine group at the 2-position. This unique arrangement contributes to its reactivity and biological activity:

Feature Description
Molecular Weight 154.15 g/mol
Functional Groups Nitro (NO2-NO_2), Amino (NH2-NH_2)
Reactivity Capable of undergoing various chemical transformations due to functional groups

The biological activity of this compound is thought to arise from its interactions with various biological molecules. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to significant biological effects such as:

  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in cancer progression.
  • Cell Cycle Modulation: Induction of cell cycle arrest in cancer cells, particularly in the G2-M phase.
  • Apoptosis Induction: Triggering programmed cell death in rapidly dividing cells.

Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits notable anti-cancer properties. For instance, it has been identified as a microtubule-targeting agent that can inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells:

  • In Vitro Studies: These studies showed that this compound significantly reduces the viability of various cancer cell lines without affecting normal cells at similar concentrations .
  • In Vivo Studies: In murine models, administration of the compound resulted in reduced tumor growth, indicating its potential efficacy as an anti-cancer therapeutic .

Enzyme Interaction Studies

The compound has also been studied for its interactions with specific enzymes. Its ability to modulate enzyme activity could be leveraged for therapeutic applications in diseases beyond cancer:

  • Targeted Enzyme Inhibition: Research indicates that this compound may selectively inhibit enzymes involved in metabolic pathways relevant to cancer and bacterial infections .

Case Studies

  • Microtubule Targeting: A study reported that 3-nitropyridine analogues, including this compound, effectively induced mitotic arrest in several cancer types while exhibiting minimal toxicity to non-dividing cells .
  • Cytotoxicity Assays: In screening assays against a panel of cancer cell lines (NCI-60), compounds similar to this compound demonstrated potent cytotoxic effects, highlighting their selective action against malignancies .

Properties

IUPAC Name

(3-nitropyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSXJBGBEXZUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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